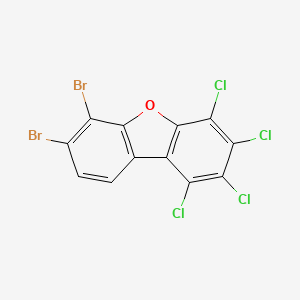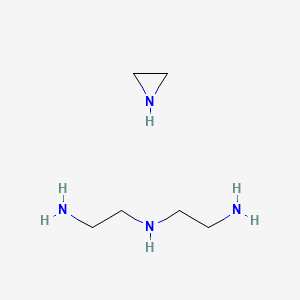
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran is a halogenated organic compound belonging to the family of polychlorinated dibenzofurans. These compounds are known for their environmental persistence and potential toxicological effects. The structure of this compound consists of a dibenzofuran core with bromine atoms at positions 6 and 7, and chlorine atoms at positions 1, 2, 3, and 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran typically involves the bromination and chlorination of dibenzofuran. One common method includes the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound is generally not common due to its limited commercial applications and potential environmental hazards. it can be produced as a by-product during the manufacturing of other chlorinated and brominated compounds, especially in processes involving high temperatures and the presence of halogen sources.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully dehalogenated dibenzofuran derivatives.
Substitution: Formation of dibenzofuran derivatives with substituted functional groups replacing the halogen atoms.
Aplicaciones Científicas De Investigación
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of halogenated organic pollutants.
Toxicological Research: Investigated for its toxicological effects on various biological systems, including its potential to cause endocrine disruption and carcinogenicity.
Analytical Chemistry: Used as a reference standard in the development and validation of analytical methods for detecting and quantifying halogenated dibenzofurans in environmental samples.
Mecanismo De Acción
The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various gene expression pathways involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and other toxic metabolites, contributing to its toxicological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran: Another polychlorinated dibenzofuran with similar environmental persistence and toxicological properties.
2,3,7,8-Tetrachlorodibenzo-p-dioxin: A structurally related compound with higher toxicity and environmental impact.
1,2,3,4,6,7-Hexachlorodibenzofuran: A more highly chlorinated dibenzofuran with similar chemical properties.
Uniqueness
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and environmental behavior. The combination of these halogens can result in distinct toxicological profiles and environmental persistence compared to compounds with only chlorine or bromine atoms.
Propiedades
IUPAC Name |
6,7-dibromo-1,2,3,4-tetrachlorodibenzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br2Cl4O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDWGXNUFIUHEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br2Cl4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]hexadecanamide](/img/structure/B560909.png)


![11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol](/img/structure/B560914.png)


![6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B560921.png)
